4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzhydrylpiperazine moiety with a chromenone core, making it a subject of interest for various scientific studies.
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase (hCA) enzymes . These enzymes are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .
Mode of Action
The compound is an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The compound’s interaction with hCA enzymes affects the carbon dioxide hydration pathway. By inhibiting these enzymes, the compound can disrupt the balance of carbon dioxide and bicarbonate in the body, which can have various downstream effects depending on the specific isoform of hCA that is inhibited .
Pharmacokinetics
Piperazine derivatives have been reported to have potent bioactivity in various disease states .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific isoform of hCA that is inhibited. For example, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABAA receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride typically involves multiple steps, starting with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product. Common reagents used in these reactions include allyl bromides and Baylis-Hillman adducts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Benzhydrylpiperazin-1-yl)methyl)-4-methyl-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
What sets 4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride apart from similar compounds is its unique combination of a benzhydrylpiperazine moiety with a chromenone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-7,8-dihydroxychromen-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4.2ClH/c30-23-12-11-22-21(17-24(31)33-27(22)26(23)32)18-28-13-15-29(16-14-28)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-12,17,25,30,32H,13-16,18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDAEHNKWMJKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.